(Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide: is an organic compound characterized by its complex structure, which includes a cyano group, an ethoxyphenyl group, and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.
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Step 1: Synthesis of 4-ethoxybenzaldehyde
Reagents: 4-ethoxyphenol, paraformaldehyde, and a suitable catalyst.
Conditions: Reflux in an organic solvent such as toluene.
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Step 2: Formation of the cyano intermediate
Reagents: 4-ethoxybenzaldehyde, malononitrile, and a base such as piperidine.
Conditions: Stirring at room temperature.
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Step 3: Coupling with piperidin-2-one
Reagents: The cyano intermediate and piperidin-2-one.
Conditions: Heating under reflux in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its functional groups that can undergo further chemical modifications.
Mechanism of Action
The mechanism by which (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The cyano group and the piperidinyl moiety are likely involved in these interactions, potentially through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-Cyano-3-(4-methoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide
- (Z)-2-Cyano-3-(4-hydroxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide
Uniqueness
Compared to similar compounds, (Z)-2-Cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in specific applications.
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxyphenyl)-N-(2-oxo-2-piperidin-1-ylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-25-17-8-6-15(7-9-17)12-16(13-20)19(24)21-14-18(23)22-10-4-3-5-11-22/h6-9,12H,2-5,10-11,14H2,1H3,(H,21,24)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJAWLWOYUUXPH-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NCC(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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